N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide
CAS No.:
Cat. No.: VC17668020
Molecular Formula: C8H11N3O3S
Molecular Weight: 229.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N3O3S |
|---|---|
| Molecular Weight | 229.26 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)imidazole-1-carboxamide |
| Standard InChI | InChI=1S/C8H11N3O3S/c12-8(11-3-2-9-6-11)10-7-1-4-15(13,14)5-7/h2-3,6-7H,1,4-5H2,(H,10,12) |
| Standard InChI Key | MMTQQESMGMMALG-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CC1NC(=O)N2C=CN=C2 |
Introduction
N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiolane ring and an imidazole moiety. This compound is of interest due to its potential biological activities and chemical properties. The following sections will delve into its chemical characteristics, synthesis, and potential applications based on available research.
Chemical Characteristics
-
Molecular Formula: The molecular formula of N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide is not explicitly detailed in the search results, but related compounds often feature a thiolane ring with a dioxo group and an imidazole ring with a carboxamide group.
-
Molecular Weight: The molecular weight of this compound is reported as 229.26 g/mol .
-
Structure: The compound includes a thiolane ring with a dioxo group attached to an imidazole ring via a carboxamide linkage.
Synthesis
The synthesis of N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide typically involves the reaction of a thiolane derivative with an imidazole carboxylic acid or its derivatives. Specific synthetic routes may vary depending on the starting materials and desired purity of the final product.
Potential Applications
While specific applications of N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide are not detailed in the search results, compounds with similar structures often exhibit biological activities such as antimicrobial or anticancer effects. Further research is needed to elucidate its specific biological properties.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide | Not specified | 229.26 g/mol | Thiolane and imidazole rings with carboxamide linkage |
| N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzamide | C₁₃H₁₄N₂O₃S | 282.33 g/mol | Includes nitro and benzamide groups |
| 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid | C₉H₁₂N₂O₄S | Not specified | Pyrazole ring with carboxylic acid functionality |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume